molecular formula C6H5BrN2O2 B14752650 5-Bromo-4-hydroxynicotinamide

5-Bromo-4-hydroxynicotinamide

Cat. No.: B14752650
M. Wt: 217.02 g/mol
InChI Key: ZGGGIPGGPMUENV-UHFFFAOYSA-N
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Description

5-Bromo-4-hydroxynicotinamide is a chemical compound that belongs to the class of brominated nicotinamides It is characterized by the presence of a bromine atom at the 5th position and a hydroxyl group at the 4th position on the nicotinamide ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-hydroxynicotinamide typically involves the bromination of 4-hydroxynicotinamide. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-hydroxynicotinamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The bromine atom can be reduced to form 4-hydroxynicotinamide.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: 5-Bromo-4-oxonicotinamide.

    Reduction: 4-Hydroxynicotinamide.

    Substitution: Various substituted nicotinamides depending on the nucleophile used.

Scientific Research Applications

5-Bromo-4-hydroxynicotinamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-4-hydroxynicotinamide involves its interaction with specific molecular targets, such as enzymes. The bromine atom and hydroxyl group play crucial roles in binding to the active sites of enzymes, thereby inhibiting their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or experimental outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-4-hydroxynicotinic acid
  • 4-Hydroxynicotinamide
  • 5-Bromo-2-hydroxynicotinamide

Uniqueness

5-Bromo-4-hydroxynicotinamide is unique due to the specific positioning of the bromine and hydroxyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C6H5BrN2O2

Molecular Weight

217.02 g/mol

IUPAC Name

5-bromo-4-oxo-1H-pyridine-3-carboxamide

InChI

InChI=1S/C6H5BrN2O2/c7-4-2-9-1-3(5(4)10)6(8)11/h1-2H,(H2,8,11)(H,9,10)

InChI Key

ZGGGIPGGPMUENV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)C(=CN1)Br)C(=O)N

Origin of Product

United States

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